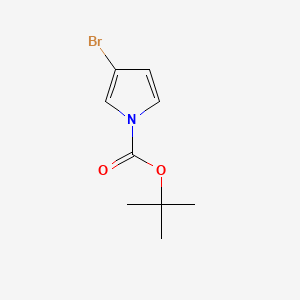
3-Bromo-1H-pirrol-1-carboxilato de terc-butilo
Descripción general
Descripción
tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate: is an organic compound with the molecular formula C9H12BrNO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is notable for its bromine substitution at the third position and a tert-butyl ester group at the first position, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate is used as a building block for synthesizing more complex molecules. Its bromine substituent makes it a versatile intermediate for various functionalization reactions.
Biology and Medicine
In biological research, derivatives of tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate are explored for their potential as bioactive compounds. They may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its ability to undergo diverse chemical reactions allows for the creation of a wide range of therapeutic agents.
Mecanismo De Acción
Target of Action
This compound is a chemical intermediate and is often used in the synthesis of more complex molecules . Therefore, its targets would largely depend on the final compound it is used to create.
Mode of Action
It’s worth noting that pyrrole derivatives are often involved in reactions with various biological targets due to the presence of the pyrrole ring, a heterocyclic aromatic organic compound .
Biochemical Pathways
As a chemical intermediate, “tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate” is used in the synthesis of various organic compounds . The specific biochemical pathways it affects would depend on the final compound it is used to synthesize.
Action Environment
The action environment of “tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate” is typically in a laboratory setting, under controlled conditions . Environmental factors that could influence its action include temperature, pH, and the presence of other reactants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate typically involves the bromination of tert-butyl pyrrole-1-carboxylate. One common method includes the following steps:
Starting Material: tert-Butyl pyrrole-1-carboxylate.
Bromination: The reaction is carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) at room temperature.
Isolation: The product is then isolated by standard workup procedures, including washing, drying, and purification by column chromatography.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control over reaction conditions (temperature, pressure, and reagent concentration) can optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states. Reduction reactions can also modify the bromine substituent or the ester group.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases (K2CO3) in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield tert-butyl 3-amino-1H-pyrrole-1-carboxylate, while a Suzuki coupling reaction can produce tert-butyl 3-aryl-1H-pyrrole-1-carboxylate.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-chloro-1H-pyrrole-1-carboxylate: Similar structure but with a chlorine substituent instead of bromine.
tert-Butyl 3-iodo-1H-pyrrole-1-carboxylate: Contains an iodine substituent, offering different reactivity due to the larger atomic size and lower bond dissociation energy.
tert-Butyl 3-fluoro-1H-pyrrole-1-carboxylate: Fluorine substitution provides unique electronic properties and increased stability.
Uniqueness
tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate is unique due to the specific reactivity of the bromine atom, which balances between the reactivity of chlorine and iodine. This makes it particularly useful for selective functionalization in synthetic chemistry.
Propiedades
IUPAC Name |
tert-butyl 3-bromopyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBWQHBOCOJUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
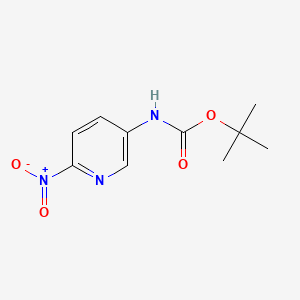
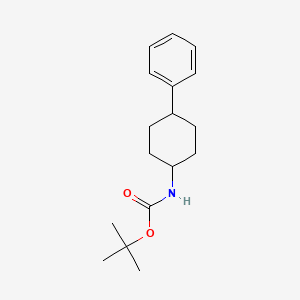
![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B592165.png)
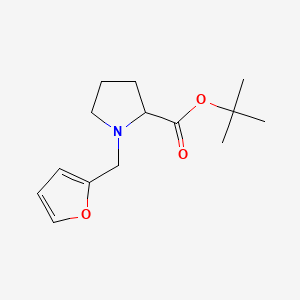
![tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B592168.png)
![tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride](/img/structure/B592170.png)

![Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B592172.png)
![tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B592173.png)
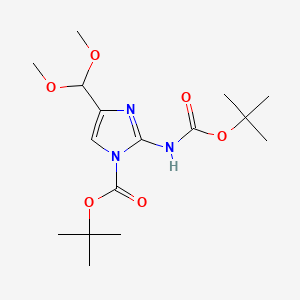
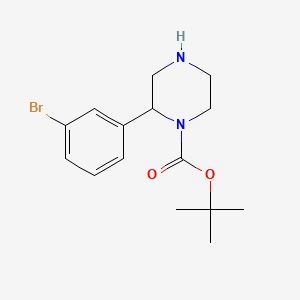
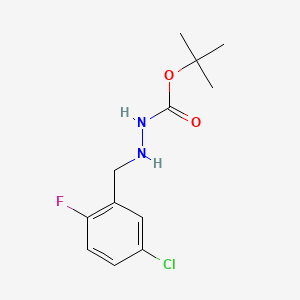
![tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B592184.png)
